molecular formula C24H28N2O4 B2704035 3-(4-Methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one CAS No. 903205-86-7

3-(4-Methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one

Cat. No. B2704035
CAS RN: 903205-86-7
M. Wt: 408.498
InChI Key: FFJNLLDPANECNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-Methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one” is a derivative of chromanone . Chromanone or Chroman-4-one is a heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . It exhibits significant variations in biological activities .


Synthesis Analysis

The synthesis of similar compounds involves a reductive amination process . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of similar compounds is assigned by HRMS, IR, 1H, and 13C NMR experiments . For example, the structure of the compound “2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” was assigned using these methods .


Chemical Reactions Analysis

The chemical reactions analysis of similar compounds is often done using NMR analysis . For instance, the compound “1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)” was analyzed using 1H-NMR and 13C-NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using various spectroscopic techniques . For example, the compound “1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)” was analyzed using 1H-NMR, 13C-NMR, and MS (EI, 60 eV) .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of the compound 3-(4-Methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one is the oxidoreductase enzyme . This enzyme plays a crucial role in various biochemical reactions, including the reduction and oxidation of molecules.

Mode of Action

The interaction of 3-(4-Methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one with its target, the oxidoreductase enzyme, is primarily through hydrophobic interactions. The aromatic moieties of the compound interact with the lipophilic residues of the enzyme’s binding site . This interaction likely leads to changes in the enzyme’s activity, affecting the biochemical reactions it catalyzes.

Future Directions

Future directions for the study of similar compounds often involve the development of more effective and cost-effective methods to synthesize novel chromanone analogs . Additionally, more studies are required to understand their potential therapeutic applications .

properties

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-17-23(18-4-6-19(28-3)7-5-18)24(27)21-9-8-20(16-22(21)30-17)29-15-14-26-12-10-25(2)11-13-26/h4-9,16H,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJNLLDPANECNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.